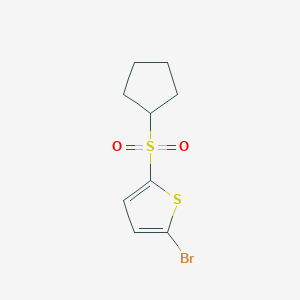

2-Bromo-5-(cyclopentylsulfonyl)thiophene

Description

Halogenated thiophenes are a cornerstone of modern organic synthesis, serving as versatile building blocks for more complex molecular architectures. The introduction of a halogen atom, such as bromine, onto the thiophene (B33073) ring provides a reactive handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This functionality is crucial in the construction of pharmaceuticals, agrochemicals, and materials with tailored electronic properties. rroij.comeprajournals.com

The sulfonyl moiety (R-SO₂-R') is another functional group of profound importance in the design of heterocyclic compounds. Its strong electron-withdrawing nature can significantly influence the electronic properties of the aromatic ring to which it is attached, impacting reactivity and potential biological activity. nih.gov Furthermore, the sulfonyl group can participate in hydrogen bonding, which is a key interaction in molecular recognition and drug-receptor binding. The presence of a cyclopentyl group attached to the sulfonyl moiety adds a non-polar, alicyclic component to the molecule, which can affect its solubility and conformational flexibility.

2-Bromo-5-(cyclopentylsulfonyl)thiophene emerges as a molecule of interest at the intersection of these key chemical features. It combines the synthetic utility of a brominated thiophene with the electronic modulation of a sulfonyl group, making it a valuable subject for research in synthetic methodology and medicinal chemistry. While specific research focusing solely on this compound is limited in publicly available literature, its structure suggests potential as an intermediate in the synthesis of more complex thiophene derivatives.

Thiophene-based chemical research is a vast and active area. Thiophenes are known to be isosteres of benzene (B151609) rings and are frequently incorporated into drug molecules to modulate their pharmacokinetic and pharmacodynamic properties. nih.gov The study of substituted thiophenes, such as 2-Bromo-5-(cyclopentylsulfonyl)thiophene, contributes to the fundamental understanding of structure-activity relationships within this important class of heterocyclic compounds. The exploration of its synthesis and reactivity can pave the way for the discovery of new compounds with desirable biological or material properties.

While detailed experimental data for 2-Bromo-5-(cyclopentylsulfonyl)thiophene is not widely available, we can infer some of its properties based on related compounds. For instance, the closely related compound, 2-bromo-5-(cyclopropylmethylsulfonyl)thiophene, has a registered CAS number of 1253791-36-4 and a molecular formula of C₈H₉BrO₂S₂. guidechem.com This suggests that our target compound would have the molecular formula C₉H₁₁BrO₂S₂.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-cyclopentylsulfonylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S2/c10-8-5-6-9(13-8)14(11,12)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAFHLOYDGCJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405223 | |

| Record name | 2-BROMO-5-(CYCLOPENTYLSULFONYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438234-34-5 | |

| Record name | 2-BROMO-5-(CYCLOPENTYLSULFONYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Bromo 5 Cyclopentylsulfonyl Thiophene

Reactivity at the Bromine Substituent

The bromine atom at the 2-position of the thiophene (B33073) ring is a versatile handle for introducing molecular complexity. Its reactivity is characteristic of an aryl bromide, enabling participation in various metal-catalyzed cross-coupling reactions and metal-halogen exchange processes.

Participation in Cross-Coupling Reactions as an Electrophile

2-Bromo-5-(cyclopentylsulfonyl)thiophene is an excellent candidate for participating as an electrophile in a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 2-position of the thiophene ring can readily undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. Among the most significant of these transformations is the Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between the thiophene ring and an organoboron species. nih.govlibretexts.org

While specific studies on 2-Bromo-5-(cyclopentylsulfonyl)thiophene are not extensively documented, the reactivity of similar 2-bromothiophene (B119243) derivatives provides a clear indication of its expected behavior. For instance, the Suzuki-Miyaura coupling of 2-bromothiophenes with various aryl boronic acids has been widely reported to proceed with good to excellent yields. nih.gov The general reaction scheme involves the coupling of the bromothiophene with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system.

The reaction conditions for the Suzuki-Miyaura coupling of 2-bromothiophene derivatives are typically mild and tolerant of a wide range of functional groups. nih.gov The choice of catalyst, base, and solvent can be optimized to achieve high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromothiophene Derivatives

| 2-Bromothiophene Derivative | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh3)4 | K3PO4 | 1,4-dioxane/H2O | 25-76 | nih.gov |

| 2,5-Dibromo-3-hexylthiophene | Aryl boronic acid | Pd(PPh3)4 | - | 1,4-dioxane/H2O | Good yields | nih.gov |

| 2-Bromothiophene | Phenylboronic acid | Pd(II)-(2-aminonicotinaldehyde) complex | - | Water | - | researchgate.net |

| 2,5-dibromo-3-methylthiophene | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-dioxane/H2O | 27-63 | researchgate.net |

Based on these examples, it is anticipated that 2-Bromo-5-(cyclopentylsulfonyl)thiophene would readily undergo Suzuki-Miyaura coupling with a variety of organoboron reagents under similar conditions to afford the corresponding 2-substituted-5-(cyclopentylsulfonyl)thiophenes.

Lithium-Halogen Exchange Reactions

Another important transformation involving the bromine substituent is the lithium-halogen exchange reaction. This process typically involves the treatment of the brominated thiophene with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. researchgate.net The reaction results in the replacement of the bromine atom with a lithium atom, generating a highly reactive organolithium intermediate.

This lithiated thiophene species is a potent nucleophile and can react with a wide range of electrophiles to introduce various functional groups at the 2-position of the thiophene ring. The general mechanism for lithium-halogen exchange is believed to proceed through the formation of an "ate-complex". up.ac.zaharvard.edu

For 3-bromothiophene, it is recommended to use two equivalents of t-BuLi at -78°C to ensure a clean and complete reaction. researchgate.net The first equivalent participates in the lithium-halogen exchange, while the second equivalent eliminates the tert-butyl bromide byproduct. researchgate.net A similar approach would likely be effective for 2-Bromo-5-(cyclopentylsulfonyl)thiophene.

The resulting 2-lithio-5-(cyclopentylsulfonyl)thiophene can then be quenched with various electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce a diverse array of substituents onto the thiophene ring.

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally a difficult transformation. wikipedia.org However, the presence of strong electron-withdrawing groups on the aromatic ring can significantly facilitate this reaction. libretexts.orglibretexts.org The cyclopentylsulfonyl group is a potent electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack but activates it for nucleophilic attack.

The strong electron-withdrawing nature of the sulfonyl group at the 5-position of 2-Bromo-5-(cyclopentylsulfonyl)thiophene is expected to make the carbon atom bearing the bromine atom sufficiently electrophilic to be attacked by strong nucleophiles. This is analogous to the activation provided by nitro groups in SNAr reactions of nitro-substituted aryl halides. nih.gov

The reaction would proceed via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate would be delocalized over the thiophene ring and stabilized by the electron-withdrawing sulfonyl group. In the second step, the bromide ion is expelled as the leaving group, restoring the aromaticity of the thiophene ring. masterorganicchemistry.com

Reactivity of the Cyclopentylsulfonyl Moiety

The cyclopentylsulfonyl group not only influences the reactivity of the thiophene ring but also has the potential for its own chemical modification.

Potential for Further Chemical Modification

The sulfonyl group is generally considered a robust and stable functional group, resistant to many common reaction conditions. However, under specific and often harsh conditions, it can undergo chemical transformations. For instance, certain sulfones can be cleaved under reductive conditions. While the cyclopentylsulfonyl group is generally stable, its modification would likely require forcing conditions that might also affect other parts of the molecule.

It's important to note that the primary role of the sulfonyl group in many synthetic applications is as a stable, electron-withdrawing moiety rather than a reactive handle for further functionalization.

Influence on Thiophene Ring Reactivity

The cyclopentylsulfonyl group exerts a strong electron-withdrawing effect on the thiophene ring through both inductive and resonance effects (via d-orbital participation). acs.orgresearchgate.net This has a profound impact on the reactivity of the thiophene core.

The strong deactivating nature of the sulfonyl group makes electrophilic aromatic substitution reactions on the thiophene ring significantly more difficult. masterorganicchemistry.com The electron density of the ring is substantially reduced, making it less susceptible to attack by electrophiles.

Conversely, as discussed in section 3.1.3., the electron-withdrawing nature of the cyclopentylsulfonyl group activates the thiophene ring towards nucleophilic aromatic substitution. masterorganicchemistry.com This directing effect is most pronounced at the positions ortho and para to the sulfonyl group. In the case of 2-Bromo-5-(cyclopentylsulfonyl)thiophene, this enhances the electrophilicity of the carbon atom attached to the bromine, facilitating its displacement by nucleophiles.

Reactivity of the Thiophene Ring System

The thiophene ring, an aromatic heterocycle, generally exhibits a high degree of reactivity towards electrophilic substitution, surpassing that of benzene (B151609). However, the substituents on the ring play a crucial role in modulating this reactivity. In the case of 2-bromo-5-(cyclopentylsulfonyl)thiophene, the cyclopentylsulfonyl group (-SO₂-c-C₅H₉) exerts a strong deactivating effect on the ring due to its electron-withdrawing nature. This deactivation diminishes the nucleophilicity of the thiophene ring, making it less susceptible to electrophilic attack.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. For thiophene, this reaction typically occurs preferentially at the α-positions (2- and 5-positions) due to the better stabilization of the intermediate sigma complex. In 2-bromo-5-(cyclopentylsulfonyl)thiophene, both α-positions are occupied. Therefore, any further substitution would be directed to the β-positions (3- and 4-positions).

The powerful electron-withdrawing nature of the sulfonyl group deactivates the thiophene ring towards electrophilic attack. This effect is analogous to the deactivation seen in nitro-substituted aromatics. Consequently, forcing conditions are generally required to effect electrophilic substitution. The bromine atom is also deactivating but is a weaker deactivator than the sulfonyl group.

Considering the directing effects of the substituents, the bromine atom is an ortho-, para-director (directing to positions 3 and 5), while the cyclopentylsulfonyl group is a meta-director (directing to position 3). Both groups, therefore, direct an incoming electrophile to the 3-position. However, the severe deactivation of the ring makes such reactions challenging.

| Reaction Type | Reagents and Conditions | Predicted Major Product(s) | Remarks |

| Nitration | HNO₃ / H₂SO₄ | 2-Bromo-3-nitro-5-(cyclopentylsulfonyl)thiophene | Reaction would likely require harsh conditions and may result in low yields due to ring deactivation. |

| Halogenation | Br₂ / FeBr₃ | 2,3-Dibromo-5-(cyclopentylsulfonyl)thiophene | The presence of a strong Lewis acid catalyst is necessary. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No reaction or decomposition | The strongly deactivated ring is generally unreactive under Friedel-Crafts conditions. The Lewis acid can also coordinate with the sulfonyl group, further deactivating the ring. |

| Sulfonation | Fuming H₂SO₄ | 2-Bromo-5-(cyclopentylsulfonyl)thiophene-3-sulfonic acid | Very harsh conditions would be required, with a risk of decomposition. |

While less common for aromatic systems than electrophilic or nucleophilic substitution, radical reactions can be initiated under specific conditions, often involving radical initiators and high temperatures or photochemical activation. The C-Br bond in 2-bromo-5-(cyclopentylsulfonyl)thiophene can potentially undergo homolytic cleavage to form a thienyl radical. This radical could then participate in various radical-mediated processes.

For instance, in the presence of a suitable hydrogen donor, a debromination reaction could occur. More synthetically useful transformations would involve cross-coupling reactions that proceed via a radical mechanism, although metal-catalyzed pathways are more common for such transformations.

The cyclopentylsulfonyl group is generally stable under radical conditions. The primary site of radical reactivity would be the weaker C-Br bond.

Chemical Stability and Degradation Mechanisms under Various Conditions

The stability of 2-bromo-5-(cyclopentylsulfonyl)thiophene is influenced by factors such as temperature, pH, and exposure to radiation.

Thermal Stability: The thiophene ring itself is thermally robust and can withstand high temperatures without decomposition. nih.gov The cyclopentylsulfonyl moiety is also relatively stable. Thermal decomposition, when it occurs at very high temperatures, might involve the cleavage of the C-S bonds. The decomposition of aromatic sulfones can lead to the elimination of sulfur dioxide. acs.org

pH Stability: The compound is expected to be stable under neutral and acidic conditions. In strongly basic media, nucleophilic aromatic substitution of the bromine atom may occur, especially if activated by the electron-withdrawing sulfonyl group. However, direct displacement of the sulfonyl group is less likely.

Photochemical Stability: Aromatic bromine compounds can be susceptible to photolytic cleavage of the C-Br bond, leading to the formation of radical species. Prolonged exposure to UV radiation could potentially lead to the degradation of the molecule through this pathway.

Reductive Degradation: The sulfonyl group can be a site of reductive cleavage. Strong reducing agents can cleave the C-S bond. Upon reduction, the sulfur-carbon bonds are weakened, which can lead to dissociation and the formation of an arylsulfinate and a radical species. researchgate.net

| Condition | Potential Degradation Pathway | Resulting Products |

| High Temperature | Cleavage of C-S bond and elimination of SO₂ | 2-Bromocyclopentylthiophene, SO₂ |

| Strongly Basic | Nucleophilic Aromatic Substitution | 2-substituted-5-(cyclopentylsulfonyl)thiophene |

| UV Radiation | Homolytic cleavage of C-Br bond | Thienyl radical, Bromine radical |

| Strong Reducing Agents | Reductive cleavage of C-S bond | 2-Bromothiophene, cyclopentylsulfinic acid |

This table outlines plausible degradation pathways based on the known chemistry of thiophenes and sulfones.

Despite a comprehensive search, detailed experimental spectroscopic data specifically for the compound "2-Bromo-5-(cyclopentylsulfonyl)thiophene" is not available in the public domain through the conducted searches. While general spectroscopic characteristics of related compounds, such as bromothiophenes and thiophene sulfonamides, can be found, the specific ¹H NMR, ¹³C NMR, HRMS, and IR data required to populate the requested article sections for "2-Bromo-5-(cyclopentylsulfonyl)thiophene" could not be located.

Therefore, it is not possible to generate the requested article with the specified detailed data tables and research findings at this time. To provide accurate and scientifically sound information, access to a publication or database that explicitly details the synthesis and characterization of this particular compound is necessary.

Spectroscopic and Structural Characterization of 2 Bromo 5 Cyclopentylsulfonyl Thiophene

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing Analysis

As of the latest available data, specific single-crystal X-ray diffraction studies for 2-Bromo-5-(cyclopentylsulfonyl)thiophene have not been reported in publicly accessible scientific literature. While X-ray crystallography is a definitive method for determining the solid-state molecular structure, conformation, and crystal packing of chemical compounds, no such analysis has been published for this specific molecule.

In general, X-ray diffraction studies on similar thiophene-based molecules have been conducted to elucidate their structural features. For instance, studies on other brominated thiophene (B33073) derivatives have revealed details about their molecular planarity and intermolecular interactions within the crystal lattice. However, without experimental data for 2-Bromo-5-(cyclopentylsulfonyl)thiophene, key crystallographic parameters remain undetermined.

A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions (a, b, c) | Data Not Available |

| Unit Cell Angles (α, β, γ) | Data Not Available |

| Volume (V) | Data Not Available |

| Molecules per Unit Cell (Z) | Data Not Available |

| Calculated Density | Data Not Available |

| R-factor | Data Not Available |

Elemental Analysis for Empirical Formula Validation

Experimental elemental analysis data for 2-Bromo-5-(cyclopentylsulfonyl)thiophene is not currently available in published research. Elemental analysis is a crucial technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound, which serves to validate its empirical formula.

The theoretical empirical formula for 2-Bromo-5-(cyclopentylsulfonyl)thiophene is C₉H₁₁BrO₂S₂. From this formula, the theoretical elemental composition can be calculated. However, experimental verification is necessary to confirm the purity and identity of a synthesized compound.

The table below shows the theoretical elemental percentages for 2-Bromo-5-(cyclopentylsulfonyl)thiophene, alongside columns for hypothetical experimental findings which would be determined in a laboratory setting.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 34.73 | Data Not Available |

| Hydrogen (H) | 3.56 | Data Not Available |

| Bromine (Br) | 25.68 | Data Not Available |

| Oxygen (O) | 10.28 | Data Not Available |

| Sulfur (S) | 20.60 | Data Not Available |

Without published experimental data, a direct comparison to validate the empirical formula of 2-Bromo-5-(cyclopentylsulfonyl)thiophene cannot be made at this time.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Cyclopentylsulfonyl Thiophene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.commdpi.com The energy of the HOMO is related to the ionization potential, indicating the molecule's ability to donate electrons, whereas the LUMO's energy relates to the electron affinity. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions involving thiophene (B33073) derivatives. nih.govresearchgate.net For 2-Bromo-5-(cyclopentylsulfonyl)thiophene, this approach can be applied to understand its synthesis and subsequent functionalization, such as in Suzuki cross-coupling reactions. researchgate.netnih.gov

Theoretical calculations can map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This allows for a detailed step-by-step description of the reaction pathway. For instance, in a typical palladium-catalyzed cross-coupling reaction involving 2-Bromo-5-(cyclopentylsulfonyl)thiophene, computational models can elucidate the energies of the oxidative addition, transmetalation, and reductive elimination steps.

Below is a hypothetical data table illustrating the calculated activation energies for the key steps in a Suzuki coupling reaction of 2-Bromo-5-(cyclopentylsulfonyl)thiophene with a generic boronic acid, as would be determined by DFT calculations.

| Reaction Step | Catalyst System | Solvent | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₄ | Toluene | 15.2 |

| Transmetalation | Pd(PPh₃)₄ | Toluene | 10.5 |

| Reductive Elimination | Pd(PPh₃)₄ | Toluene | 8.7 |

This table is generated for illustrative purposes based on typical values for similar reactions.

These computational insights help in optimizing reaction conditions by identifying the rate-determining step and suggesting modifications to the catalyst or solvent to lower the energy barrier.

Quantum Mechanical Analysis of Intermolecular Interactions

Quantum mechanical methods are instrumental in analyzing the non-covalent interactions that govern the molecular recognition and self-assembly of 2-Bromo-5-(cyclopentylsulfonyl)thiophene. These interactions are crucial for its biological activity and material properties. Techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize and quantify intermolecular forces like hydrogen bonds, halogen bonds, and π-π stacking. rsc.org

The sulfonyl group in 2-Bromo-5-(cyclopentylsulfonyl)thiophene can act as a hydrogen bond acceptor, while the bromine atom can participate in halogen bonding. The thiophene ring itself can engage in π-π stacking interactions. rsc.org Quantum mechanical calculations can determine the interaction energies and geometries of these non-covalent bonds.

A hypothetical summary of calculated intermolecular interaction energies for a dimer of 2-Bromo-5-(cyclopentylsulfonyl)thiophene is presented below.

| Interaction Type | Method/Basis Set | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bond (C-H···O=S) | B3LYP/6-311++G(d,p) | -2.5 |

| Halogen Bond (C-Br···S) | MP2/aug-cc-pVDZ | -1.8 |

| π-π Stacking (Thiophene-Thiophene) | ωB97X-D/def2-TZVP | -3.2 |

This table is generated for illustrative purposes to demonstrate the type of data obtained from quantum mechanical calculations.

Understanding these interactions is fundamental for predicting the crystal packing of the compound and its binding affinity to biological targets.

Rational Design Principles Based on Computational Insights

The insights gained from computational studies of 2-Bromo-5-(cyclopentylsulfonyl)thiophene can be leveraged for the rational design of new molecules with enhanced properties. nih.gov By understanding the structure-activity relationships at a molecular level, modifications can be proposed to improve efficacy or other desired characteristics.

For example, analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can identify the reactive sites of the molecule. nih.govnih.gov This information can guide the design of derivatives with altered electronic properties, potentially leading to improved biological activity or material performance. Molecular docking studies can simulate the binding of 2-Bromo-5-(cyclopentylsulfonyl)thiophene and its analogs to a target protein, predicting their binding affinity and orientation. nih.govnih.gov

The following table provides a hypothetical example of how computational data could guide the rational design of new derivatives.

| Derivative of 2-Bromo-5-(cyclopentylsulfonyl)thiophene | Modification | Predicted Change in HOMO-LUMO Gap (eV) | Predicted Change in Binding Affinity (kcal/mol) |

| Derivative A | Addition of an electron-donating group | -0.3 | +1.2 |

| Derivative B | Addition of an electron-withdrawing group | +0.5 | -0.8 |

| Derivative C | Isosteric replacement of the cyclopentyl group | +0.1 | +0.5 |

This table is generated for illustrative purposes to show how computational predictions can inform rational design.

By systematically evaluating potential modifications in silico, computational chemistry accelerates the discovery and optimization of new compounds based on the 2-Bromo-5-(cyclopentylsulfonyl)thiophene scaffold.

Applications and Broader Research Context of 2 Bromo 5 Cyclopentylsulfonyl Thiophene Derivatives

Strategic Building Block in Complex Organic Synthesis

The specific arrangement of reactive and modulating groups on the 2-Bromo-5-(cyclopentylsulfonyl)thiophene scaffold makes it a strategic precursor in multi-step organic synthesis.

Precursor for Advanced Heterocyclic Compounds

The bromine atom on the thiophene (B33073) ring is the key to its utility as a building block. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for creating new carbon-carbon bonds. nih.govscienceopen.com In a typical Suzuki reaction, an organoboron compound (like an arylboronic acid) is coupled with an organohalide in the presence of a palladium catalyst.

For 2-Bromo-5-(cyclopentylsulfonyl)thiophene, this allows for the regioselective introduction of various aryl or heteroaryl groups at the 2-position. nih.govd-nb.info This synthetic strategy is crucial for constructing larger, conjugated molecular systems. For instance, coupling it with different arylboronic acids can yield a library of 2-aryl-5-(cyclopentylsulfonyl)thiophene derivatives, each with distinct electronic and steric properties. researchgate.net The electron-withdrawing nature of the sulfonyl group modifies the reactivity of the thiophene ring and influences the electronic structure of the final product. This approach is widely used to synthesize precursors for pharmaceuticals and materials for organic electronics. nih.govbohrium.com

Table 1: Examples of Suzuki Cross-Coupling Reactions with Bromothiophene Derivatives This table presents data from analogous bromothiophene compounds to illustrate the synthetic utility.

| Bromothiophene Reactant | Coupling Partner (Boronic Acid) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | 2,5-Diphenyl-3-hexylthiophene | ~85% | nih.gov |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methylphenylboronic acid | 2-(Bromomethyl)-5-(p-tolyl)thiophene | 76% | nih.gov |

| 2,2'-Dibromo-5,5'-bithiophene | Phenylboronic acid | 2-Bromo-2'-phenyl-5,5'-bithiophene | 51% | researchgate.net |

Role in Regioselective Functionalization of Polythiophenes

Polythiophenes are a major class of conducting polymers, but their properties are highly dependent on the regularity of their structure. rsc.org "Head-to-tail" (HT) coupling of substituted thiophene monomers leads to more planar polymer backbones and superior charge transport properties compared to random couplings. The substituents on the thiophene monomer play a critical role in directing this regioselectivity.

The bulky cyclopentylsulfonyl group on 2-Bromo-5-(cyclopentylsulfonyl)thiophene would exert significant steric and electronic influence during polymerization. In methods like Grignard Metathesis (GRIM) polymerization, the difference in steric hindrance between the bromo- and sulfonyl-substituted sides of the molecule can be exploited to achieve high HT regioselectivity. The strong electron-withdrawing sulfonyl group also modulates the electronic properties of the resulting polymer, a key aspect in the development of organic semiconductors. mdpi.comresearchgate.net The introduction of such groups can lower the polymer's HOMO and LUMO energy levels, which is often desirable for creating electron-transporting (n-type) materials. nih.gov

Utility in Materials Science Research

The unique electronic profile of 2-Bromo-5-(cyclopentylsulfonyl)thiophene derivatives—a combination of a π-conjugated thiophene core and a potent electron-withdrawing sulfonyl group—makes them highly relevant in materials science, particularly for organic electronics. juniperpublishers.comnih.gov

Development of Organic Semiconductors and Conducting Polymers

Thiophene-based molecules and polymers are among the most studied organic semiconductors due to their stability and excellent charge transport characteristics. mdpi.com The introduction of a sulfonyl group significantly alters these properties. By pulling electron density away from the thiophene ring, the sulfonyl group lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

This tuning of energy levels is critical for designing semiconductor materials. While many polythiophenes are "p-type" (transporting positive charges or "holes"), the inclusion of strong electron-withdrawing groups like sulfones can facilitate electron transport, leading to "n-type" or "ambipolar" (both hole and electron transporting) materials. Such materials are essential for constructing complementary logic circuits, the basis of modern electronics.

Application in Organic Electronic Devices (e.g., OLEDs, OFETs)

The materials derived from sulfonyl-functionalized thiophenes are directly applicable in advanced electronic devices.

Organic Field-Effect Transistors (OFETs): OFETs are the fundamental switching elements in flexible displays and printable electronics. The performance of an OFET is largely determined by the charge carrier mobility of its semiconductor layer. Thiophene-based materials have shown high mobilities, and the ordered, planar structures encouraged by regioselective polymerization of monomers like 2-Bromo-5-(cyclopentylsulfonyl)thiophene can further enhance this property. acs.org Materials incorporating thiophene-S,S-dioxide (a sulfone) moieties have been successfully used in OFETs. researchgate.net

Organic Light-Emitting Diodes (OLEDs): OLEDs are used in high-end displays and lighting. An OLED is composed of several layers of organic materials, including emissive, charge-transporting, and blocking layers. Thiophene-based materials are used in all of these roles. beilstein-journals.org Specifically, derivatives with sulfonyl groups can be employed as electron-transporting materials or as hosts for phosphorescent emitters due to their low-lying LUMO levels and high triplet energies. mdpi.com The use of thiophene as a π-core in advanced multi-resonance emitters has been shown to enable efficient and narrowband emission, a key requirement for high-resolution displays. rsc.org

Table 2: Performance of Thiophene-Based Materials in Organic Electronic Devices This table includes data for representative thiophene derivatives to illustrate their device performance.

| Device Type | Material Class | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| OFET | Oligofluorene−Thiophene Derivative | Hole Mobility (μh) | 0.12 cm²/Vs | acs.org |

| OLED | Thienothiophene-Boron Emitter | Current Efficiency | 10.6 cd/A | beilstein-journals.org |

| OLED | Diphenyl Sulfone Derivative (TADF) | Max. Luminance | 660 cd/m² | mdpi.com |

Potential in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a molecular dye to absorb sunlight. e-asct.org The most effective organic dyes often follow a Donor-π-Acceptor (D-π-A) architecture. In this design, an electron-donating part of the molecule is connected to an electron-accepting part (which also anchors the dye to a semiconductor like TiO₂) via a conjugated spacer, or π-bridge. nih.govsumdu.edu.ua

Thiophene units are exceptionally common as components of the π-bridge because of their excellent ability to facilitate charge transfer. mdpi.com A derivative like 2-Bromo-5-(cyclopentylsulfonyl)thiophene could be incorporated into a DSSC dye after synthetic modification (e.g., replacing the bromine via a coupling reaction). The sulfonyl-substituted thiophene could serve as an electron-deficient part of the π-bridge or be part of the acceptor moiety itself, helping to direct the flow of electrons from the donor to the acceptor upon photoexcitation and ultimately improving the efficiency of electron injection into the semiconductor. ias.ac.inrsc.org The electron-withdrawing nature of the sulfonyl group would help to tune the dye's absorption spectrum and its electrochemical properties to better match the requirements for efficient solar energy conversion. nih.gov

Structure-Property Relationship Studies in Thiophene-Based Systems

The electronic and optical properties of thiophene-based molecules are intrinsically linked to their chemical structure. Modifications to the thiophene ring, such as the introduction of substituents like bromo and sulfonyl groups, can significantly alter these properties.

Modulation of Electronic and Optical Properties via Structural Modifications

The substitution pattern on a thiophene ring plays a crucial role in determining its electronic behavior. The presence of both an electron-withdrawing sulfonyl group and a halogen like bromine can have a pronounced effect on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Research on analogous compounds, such as 5-bromothiophene-2-sulfonamide (B1270684) derivatives, provides insights into these relationships. The sulfonyl group, being strongly electron-withdrawing, tends to lower both the HOMO and LUMO energy levels, which can impact the compound's electron-accepting capabilities and its behavior in electronic devices. The bromo group also acts as an electron-withdrawing substituent through induction, while also providing a site for further chemical modification through cross-coupling reactions.

The nature of the alkyl group attached to the sulfonyl moiety, in this case, a cyclopentyl group, can also influence the molecule's physical properties, such as solubility and crystal packing, which in turn affect the bulk electronic and optical properties of materials derived from it.

A study on 5-bromothiophene-2-sulfonamide and its subsequent derivatives synthesized via Suzuki cross-coupling reactions highlights how modifications at the bromine position can lead to a range of compounds with varied electronic properties. researchgate.net The introduction of different aryl groups in place of the bromine atom allows for the fine-tuning of the molecule's conjugation and, consequently, its absorption and emission spectra.

Table 1: Illustrative Impact of Substituents on Thiophene Electronic Properties (Hypothetical Data Based on General Principles)

| Substituent at 5-position | Nature of Substituent | Expected Impact on HOMO | Expected Impact on LUMO | Expected Band Gap Change |

| -H | Neutral | Reference | Reference | Reference |

| -Br | Weakly Electron-Withdrawing | Lowering | Lowering | Minor Change |

| -SO2R | Strongly Electron-Withdrawing | Significant Lowering | Significant Lowering | Potential Increase |

| -Aryl (via coupling at Br) | Electron-Donating/Withdrawing | Raising/Lowering | Raising/Lowering | Dependent on Aryl Group |

This table is illustrative and based on established principles of physical organic chemistry.

Broader Significance of Sulfonyl Thiophenes in Synthetic Methodology Development

Thiophene derivatives bearing sulfonyl groups are valuable intermediates in organic synthesis. The presence of a sulfonyl group activates the thiophene ring for certain types of reactions and can also serve as a leaving group or a directing group in synthetic transformations.

The bromo functionality at the 2-position of "2-Bromo-5-(cyclopentylsulfonyl)thiophene" is a key handle for synthetic chemists. It allows for the introduction of a wide variety of other functional groups through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. This versatility makes brominated sulfonyl thiophenes important building blocks for the construction of more complex molecules with tailored properties for specific applications.

For instance, the synthesis of 5-arylthiophene sulfonamide derivatives from 5-bromothiophene-2-sulfonamide demonstrates the utility of the bromo group in creating a library of compounds for biological screening. researchgate.net A similar synthetic strategy could be envisioned for "2-Bromo-5-(cyclopentylsulfonyl)thiophene," enabling the creation of a diverse set of derivatives for investigation in various fields.

Furthermore, the development of new synthetic methods often utilizes molecules with multiple functional groups to test the scope and limitations of a new reaction. The presence of both a reactive bromo group and a robust sulfonyl group on the same thiophene ring makes compounds like "2-Bromo-5-(cyclopentylsulfonyl)thiophene" potentially useful substrates for methodological studies. Research into the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides highlights methods for modifying the sulfonyl-containing moiety, further expanding the synthetic toolbox for this class of compounds. nih.gov

Future Directions and Emerging Research Avenues for 2 Bromo 5 Cyclopentylsulfonyl Thiophene Research

Exploration of Novel and Efficient Synthetic Pathways

While established methods for synthesizing substituted thiophenes exist, future research could focus on developing more efficient, sustainable, and versatile synthetic routes to 2-Bromo-5-(cyclopentylsulfonyl)thiophene and its derivatives. Current synthetic approaches often rely on traditional multi-step processes. Future explorations could include:

Cross-Coupling Reactions: Modern catalytic systems, such as advanced palladium catalysts for Suzuki and Stille couplings, are instrumental in synthesizing thiophene-based molecules. researchgate.netnih.gov Future work could investigate alternative coupling strategies like C-H activation, which would allow for more direct and atom-economical functionalization of the thiophene (B33073) core, reducing the need for pre-functionalized starting materials.

Flow Chemistry: The implementation of continuous flow synthesis could offer significant advantages over traditional batch processing. This methodology can provide better control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Research into enzymatic pathways for the synthesis of thiophene derivatives could lead to highly selective and environmentally friendly production methods, minimizing the use of harsh reagents and solvents.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and physicochemical properties of 2-Bromo-5-(cyclopentylsulfonyl)thiophene is crucial for its application. While standard techniques like NMR and mass spectrometry provide basic structural information, advanced methods can offer deeper insights.

Computational Spectroscopy: The integration of theoretical calculations, such as Density Functional Theory (DFT), can be used to simulate and predict spectroscopic data like FT-IR and UV-Vis spectra. researchgate.netresearchgate.net This approach helps in the precise interpretation of experimental results and provides insights into the electronic structure and properties of the molecule.

Solid-State NMR (ssNMR): For applications in materials science where the compound might be in a solid or polymeric form, ssNMR can provide invaluable information about the structure, packing, and dynamics in the solid state.

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry (IM-MS) could be employed to study the compound's three-dimensional shape and conformation in the gas phase, providing details that are complementary to solution-phase NMR and solid-state X-ray crystallography.

Integration of Machine Learning and AI in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the design and discovery of new molecules and materials. nih.govnih.gov For 2-Bromo-5-(cyclopentylsulfonyl)thiophene, these computational tools present significant opportunities.

Predictive Modeling: Machine learning algorithms can be trained on existing data from thiophene derivatives to predict the properties of novel, unsynthesized analogues. researchgate.net This can include predicting biological activity, electronic properties, and stability, thereby guiding experimental efforts toward the most promising candidates.

Retrosynthesis and Pathway Design: AI tools are increasingly capable of designing synthetic pathways for complex molecules. nih.gov Applying these models could help identify novel and more efficient routes to 2-Bromo-5-(cyclopentylsulfonyl)thiophene and its derivatives, potentially reducing the time and cost associated with traditional route scouting.

De Novo Design: Generative AI models can design entirely new molecules with desired properties from scratch. github.com By defining a target property profile (e.g., a specific bandgap for an organic semiconductor or binding affinity for a biological target), generative models could propose novel derivatives of the core 2-Bromo-5-(cyclopentylsulfonyl)thiophene structure for synthesis and testing.

The integration of AI can significantly shorten the design-make-test-analyze cycle in chemical research.

| AI/ML Application Area | Potential Impact on 2-Bromo-5-(cyclopentylsulfonyl)thiophene Research |

| Property Prediction | Rapidly screen virtual derivatives for desired electronic or biological properties before synthesis. |

| Retrosynthesis | Identify more efficient and cost-effective synthetic routes. |

| De Novo Design | Generate novel molecular structures with optimized functionalities for specific applications. |

Diversification of Applications in Advanced Materials Science

The unique combination of a halogenated thiophene ring and a sulfonyl functional group suggests that 2-Bromo-5-(cyclopentylsulfonyl)thiophene could be a valuable building block in materials science. Thiophene-based molecules are well-known for their use in organic electronics. nih.gov

Organic Electronics: The bromo- functionality provides a reactive handle for polymerization through cross-coupling reactions. This could allow 2-Bromo-5-(cyclopentylsulfonyl)thiophene to be used as a monomer for creating novel conductive polymers or organic semiconductors. The electron-withdrawing cyclopentylsulfonyl group would be expected to influence the electronic properties (e.g., HOMO/LUMO levels) of the resulting polymer, potentially tuning it for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), or organic field-effect transistors (OFETs).

Functional Polymers: Beyond electronics, polymers incorporating this monomer could exhibit interesting physical properties. The sulfonyl group could enhance thermal stability and influence the polymer's solubility and morphology, which are critical parameters for device fabrication and performance.

Sensors: Thiophene-based polymers have been explored for chemical sensing applications. Future research could investigate whether materials derived from 2-Bromo-5-(cyclopentylsulfonyl)thiophene exhibit selective responses to specific analytes, opening doors to new sensor technologies.

Exploration in these areas could establish 2-Bromo-5-(cyclopentylsulfonyl)thiophene as a key component in the development of next-generation materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-(cyclopentylsulfonyl)thiophene?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example, coupling 2-bromo-5-(bromomethyl)thiophene with cyclopentylsulfonyl boronic acid derivatives under inert conditions (e.g., THF, 60–80°C) in the presence of Pd(PPh₃)₄ and a base like Na₂CO₃ . Bromination of thiophene precursors using N-bromosuccinimide (NBS) in DMF at 0°C–RT is critical for introducing the bromo substituent .

- Key Data : Typical yields range from 69% to 91% after purification via silica gel chromatography .

Q. How can the purity and structural integrity of 2-Bromo-5-(cyclopentylsulfonyl)thiophene be validated?

- Methodology : Use a combination of ¹H/¹³C NMR (CDCl₃, 400 MHz) to confirm substituent positions and coupling patterns. For example, the cyclopentylsulfonyl group exhibits characteristic downfield shifts for sulfonyl protons (~3.1–3.5 ppm) . Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 376 [M⁺] for brominated analogs) . Purity is assessed via HPLC with UV detection at 254 nm.

Q. What purification strategies are effective for isolating 2-Bromo-5-(cyclopentylsulfonyl)thiophene?

- Methodology : Column chromatography using silica gel and petroleum ether/ethyl acetate gradients (e.g., 9:1 to 4:1) effectively removes unreacted bromine precursors . Recrystallization from hexane/ethyl acetate mixtures improves crystallinity for X-ray analysis .

Advanced Research Questions

Q. How does the cyclopentylsulfonyl group influence electronic properties in conjugated polymer systems?

- Methodology : Density Functional Theory (DFT) calculations reveal that the electron-withdrawing sulfonyl group reduces the HOMO-LUMO gap, enhancing charge transport in organic semiconductors . Experimental validation involves cyclic voltammetry (e.g., oxidation potentials of −5.2 eV vs. vacuum) and UV-Vis spectroscopy (λₐₜₕ ~ 450 nm) .

- Data Contradictions : While sulfonyl groups generally improve oxidative stability, steric effects from the cyclopentyl ring may reduce π-π stacking efficiency in thin films .

Q. What pharmacological assays are suitable for evaluating bioactivity in thiophene derivatives?

- Methodology : Hemolytic assays (e.g., erythrocyte lysis in PBS) and anti-thrombolytic activity tests (clot dissolution using streptokinase) are standard. For example, brominated thiophenes show IC₅₀ values of 12–18 µM in clot lysis assays . Biofilm inhibition is quantified via crystal violet staining against S. aureus .

Q. Can direct heteroarylation polymerization (DHAP) be applied to synthesize regioregular polymers from brominated thiophene monomers?

- Methodology : DHAP using Herrmann–Beller catalyst (Pd(OAc)₂) and neodecanoic acid achieves α-selective C–H activation. For example, 2-bromo-3-dodecylthiophene polymerizes with 85% regioregularity, confirmed by ¹H NMR end-group analysis .

- Optimization : Steric hindrance from the cyclopentylsulfonyl group requires ligand tuning (e.g., P(o-NMe₂Ph)₃) to prevent β-defects .

Q. How do substituent positions affect catalytic activity in thiophene-based covalent organic frameworks (COFs)?

- Methodology : Metal-free COFs with thiophene-sulfur active sites are synthesized via solvothermal condensation. Electrochemical impedance spectroscopy (EIS) and rotating disk electrode (RDE) tests show ORR onset potentials of 0.82 V vs. RHE in alkaline media . DFT simulations identify sulfur atoms as active centers with adsorption energies of −1.2 eV for O₂ .

Q. What strategies resolve regioselectivity challenges in cross-coupling reactions of brominated thiophenes?

- Methodology : Steric-directed coupling using bulky ligands (e.g., triisopropylsilyl groups) ensures α-selectivity. For example, 2-bromo-5-(triisopropylsilyl)thiophene reacts with aryl boronic acids at the β-position with >90% selectivity . Kinetic studies (e.g., variable-temperature NMR) monitor intermediate stabilities .

Q. How can computational modeling guide the design of thiophene-based inhibitors for enzymatic targets?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding affinities for targets like STAT3 or HCV NS5B polymerase. For instance, sulfonyl-thiophene derivatives show ΔG values of −9.8 kcal/mol against STAT3 . Pharmacophore modeling identifies critical hydrogen-bonding interactions with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.